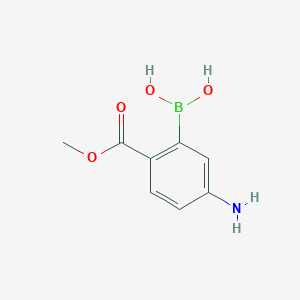

(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid

Description

(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an amino group (-NH₂) at position 5 and a methoxycarbonyl group (-COOCH₃) at position 2. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols and hydroxyl groups, making them valuable in medicinal chemistry, biosensing, and materials science .

This compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, a common method for aryl boronic acids, as demonstrated in similar compounds like (4-(methoxycarbonyl)phenyl)boronic acid .

Properties

Molecular Formula |

C8H10BNO4 |

|---|---|

Molecular Weight |

194.98 g/mol |

IUPAC Name |

(5-amino-2-methoxycarbonylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,10H2,1H3 |

InChI Key |

MQWDGOZISHNGPZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C(=O)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Arylboronic Acid Intermediate

- Starting Material: Bromotoluene (para-bromotoluene)

- Reaction: Formation of p-tolylmagnesium bromide (Grignard reagent) by reacting bromotoluene with magnesium turnings in anhydrous ether under reflux for 3–4 hours.

- Borylation: The Grignard reagent is added to methyl borate (trimethyl borate) at −12 °C (non-cryogenic conditions), stirred overnight warming to room temperature.

- Workup: Acidification with 10% HCl, extraction with ether, drying, and recrystallization yield p-tolylboronic acid in 76% yield as white needles.

Key Note: Methyl borate must be free of methyl alcohol to prevent Grignard reagent destruction and yield loss. Purification of methyl borate is achieved by washing with cold concentrated sulfuric acid to remove residual methanol.

Oxidation to p-Carboxyphenylboronic Acid

- Reagents: Potassium permanganate (KMnO4) in alkaline solution (NaOH).

- Conditions: Stirring at room temperature for 3 hours.

- Workup: Acidification and filtration yield p-carboxyphenylboronic acid in 70–75% yield as pale yellow needles.

Nitration to 2-Nitro-4-carboxyphenylboronic Acid

- Reagents: Fuming nitric acid and concentrated sulfuric acid.

- Conditions: Reaction at 0–10 °C, stirring for 2–3 hours.

- Workup: Reaction mixture poured into ice water, stirred, filtered, and dried to yield the nitro derivative.

Important: Direct nitration of the boronic acid is preferred over nitration of the esterified product to avoid difficult-to-separate byproducts.

Esterification to 4-(Methoxycarbonyl)-2-nitrophenylboronic Acid

- Reagents: Thionyl chloride (SOCl2) in methanol.

- Conditions: Reflux for 3 hours.

- Workup: Pouring into cold water, filtration, and drying yield the methyl ester in 80% yield.

This method avoids harsh conditions used in traditional sulfuric acid-catalyzed esterification and improves yield and purity.

Reduction to (5-Amino-2-(methoxycarbonyl)phenyl)boronic Acid Hydrochloride

- Reagents: Palladium on carbon (Pd/C) catalyst under hydrogen atmosphere (1 atm H2).

- Conditions: Room temperature hydrogenation for several hours.

- Yield: 68% yield of the amino product as hydrochloride salt.

Alternative reducing agents such as hydrazine hydrate, Fe/HOAc, and Zn/HOAc were tested but Pd/C hydrogenation gave the best yield and purity.

Summary of Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard formation & borylation | Mg, bromotoluene, (CH3O)3B, −12 °C to RT | 76 | Methyl borate purified to remove methanol |

| Oxidation | KMnO4, NaOH, RT | 70–75 | Alkaline oxidation |

| Nitration | HNO3/H2SO4, 0–10 °C, 2–3 h | 75 | Direct nitration of boronic acid preferred |

| Esterification | SOCl2, MeOH, reflux, 3 h | 80 | Milder than traditional acid-catalyzed method |

| Reduction | Pd/C, H2 (1 atm), RT | 68 | Best reducing agent among those tested |

Experimental Notes and Research Findings

- Removal of residual methanol from methyl borate is critical for high yield in the borylation step; washing with concentrated sulfuric acid effectively purifies methyl borate.

- Avoiding cryogenic conditions (−78 °C) by performing borylation at −12 °C simplifies the process and reduces cost without sacrificing yield.

- Direct nitration of the boronic acid instead of the esterified form reduces byproduct formation and eases purification.

- Esterification using SOCl2 in methanol is a mild and efficient method, yielding high purity methyl ester suitable for subsequent reduction.

- Pd/C hydrogenation under mild conditions is the most effective reduction method for converting the nitro group to the amino group, producing the hydrochloride salt of the target compound in good yield.

- The overall synthetic route is cost-effective, scalable, and produces high-purity this compound hydrochloride suitable for further applications in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic acid group can undergo oxidation to form phenols.

Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

Phenols: From oxidation of the boronic acid group.

Amines: From reduction of nitro groups.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Anticancer Activity

Boronic acids, including (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid, have been investigated for their potential anticancer properties. They can inhibit proteasomes, which are crucial for protein degradation in cancer cells. For instance, derivatives of boronic acids have shown promise in targeting multiple myeloma through mechanisms similar to bortezomib, a well-known proteasome inhibitor .

Case Study:

- A study demonstrated that this compound derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Antibacterial Properties

Research has shown that phenylboronic acids can act as inhibitors against class A and C β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The efficacy of this compound derivatives was evaluated against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated a synergistic effect when combined with standard antibiotics, enhancing their effectiveness against resistant strains .

Data Table: Antibacterial Efficacy of Boronic Acid Derivatives

| Compound Name | Target Bacteria | Inhibition Concentration (µM) | Synergistic Antibiotic |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | < 10 | Meropenem |

| This compound | Pseudomonas aeruginosa | < 15 | Ceftazidime |

Glucose Sensing and Insulin Delivery

The ability of boronic acids to bind reversibly with diols makes them suitable for developing glucose-sensitive drug delivery systems. Research has highlighted the use of this compound in creating chitosan-based nanoparticles that release insulin in response to glucose levels, providing a targeted approach for diabetes management .

Case Study:

- A study on chitosan-boronic acid conjugates showed that insulin release was significantly higher at elevated glucose concentrations, demonstrating the compound's potential in smart insulin delivery systems .

Wound Healing

Boronic acids have been integrated into wound healing formulations due to their antibacterial properties and ability to promote tissue regeneration. The incorporation of this compound into polymeric matrices has been shown to enhance the healing process in animal models by providing a controlled release of therapeutic agents while preventing infection .

Polymer Development

The unique properties of this compound allow it to be used as a building block for synthesizing new polymeric materials with tailored functionalities. Its incorporation into polymer networks can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Data Table: Properties of Boronated Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Chitosan-Boronic Acid Conjugate | 50 | 180 | Drug Delivery Systems |

| Polyurethane-Boronic Acid | 70 | 200 | Coatings |

Mechanism of Action

The mechanism of action of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. In biological systems, the boronic acid group can interact with diols and other functional groups, potentially inhibiting enzymes or altering biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

(4-(Methoxycarbonyl)phenyl)boronic Acid

- Structure: Lacks the amino group but retains the methoxycarbonyl substituent.

- Activity: Used in Suzuki reactions for drug synthesis (e.g., PARP inhibitors) .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Contains a methoxyethyl-phenoxy group instead of methoxycarbonyl.

- Activity: Demonstrated potent inhibition of fungal histone deacetylase (IC₅₀: 1 µM), outperforming trichostatin A . The phenoxy group may enhance binding to hydrophobic enzyme pockets, suggesting that substituent bulkiness influences target affinity.

Phenylboronic Acid

- Activity : Widely used as a β-lactamase inhibitor (Ki ~ µM range) and in glucose-sensing hydrogels . Its lack of functional groups limits specificity, highlighting the importance of substituents in the target compound.

Solubility and Stability

- Target Compound: The amino and methoxycarbonyl groups likely improve water solubility compared to highly lipophilic analogs like pyren-1-yl boronic acid, which precipitates in cell culture media .

- Problematic Analogs : [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid exhibit poor solubility in RPMI medium, hindering reliable in vitro assays .

Inhibition Mechanisms

- Enzyme Interaction: The boronic acid group forms a tetrahedral intermediate with serine residues in β-lactamases, mimicking the β-lactam antibiotic transition state . The amino group in the target compound may enhance binding through additional hydrogen bonds or electrostatic interactions, as seen in analogs requiring primary amines for probe anchoring .

- Oxidation Stability : Free boronic acids (e.g., compound 10 in ) oxidize faster (50% conversion in 22 minutes) than some esters, suggesting the target compound’s stability depends on substituent electronic effects .

Data Tables

Key Research Findings

Substituent Diversity: Amino and methoxycarbonyl groups synergistically improve target specificity and solubility compared to simpler analogs like phenylboronic acid .

Synthetic Utility : Suzuki-Miyaura reactions are effective for synthesizing methoxycarbonyl-substituted boronic acids, as shown in related compounds .

Biological Potency: Structural analogs with bulky substituents (e.g., phenoxy groups) exhibit enhanced enzyme inhibition, suggesting avenues for optimizing the target compound .

Biological Activity

(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities. Boronic acids have garnered attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which facilitates their use as enzyme inhibitors and in drug design. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

This compound can be represented by the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 195.99 g/mol

Antimicrobial Activity

Boronic acids, including this compound, have shown promising antimicrobial properties. Studies indicate that derivatives of phenylboronic acids can inhibit various beta-lactamases, which are enzymes produced by bacteria to resist antibiotic treatment. Specifically, research has demonstrated that phenylboronic acids can restore the efficacy of beta-lactam antibiotics against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

| Compound | Target Enzyme | Inhibition Type | FICI Value |

|---|---|---|---|

| This compound | KPC-2 | Synergistic with meropenem | < 0.5 |

| This compound | AmpC | Synergistic with ceftazidime | ~0.5 |

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes involved in disease processes. The mechanism typically involves the formation of a covalent bond with the active site serine residue of the enzyme, effectively blocking its activity. Molecular docking studies have shown that this compound can interact favorably with various target enzymes, indicating its potential as a therapeutic agent .

Case Studies

-

Inhibition of Beta-Lactamases :

A study reported the synthesis of several phenylboronic acid derivatives that showed significant inhibition against class A and C beta-lactamases. The derivatives exhibited low micromolar IC50 values and restored susceptibility to beta-lactams in resistant strains . -

Anticancer Applications :

Although direct studies on this compound are sparse, related compounds have demonstrated efficacy in inhibiting cancer cell proliferation through proteasome inhibition mechanisms .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should address challenges such as multi-step processes and low selectivity. For example, protective groups (e.g., Boc) can stabilize the amino group during boronic acid formation, while avoiding silica gel purification (due to irreversible binding) by using alternative methods like recrystallization or low-temperature precipitation . Monitoring reaction intermediates via H NMR can help identify side reactions (e.g., boroxin formation), enabling adjustments in stoichiometry or solvent polarity to suppress undesired pathways .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Irreversible binding to silica gel : Replace silica-based chromatography with ion-exchange resins or reverse-phase HPLC using methanol/water gradients .

- Boroxin formation : Conduct purification under inert atmospheres and low temperatures (<4°C) to minimize self-condensation .

- Hygroscopicity : Use lyophilization for final drying to prevent water absorption, which can alter reactivity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- H/C NMR : Confirm regiochemistry of substitution (e.g., methoxycarbonyl at position 2, amino at position 5) via coupling constants and chemical shifts. For example, the methoxy group typically resonates at δ ~3.9 ppm in H NMR .

- HPLC-MS : Detect trace impurities (e.g., des-amino derivatives) using C18 columns with 0.1% formic acid in acetonitrile/water gradients. Electrospray ionization (ESI) in negative mode enhances sensitivity for boronic acids .

- Elemental Analysis : Verify boron content (theoretical ~5.2%) to confirm stoichiometry .

Advanced Research Questions

Q. How does the electronic nature of the methoxycarbonyl group influence the reactivity of this boronic acid in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing methoxycarbonyl group reduces electron density at the boron center, increasing Lewis acidity and accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the substituent may slow oxidative addition. To balance these effects:

- Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects .

- Optimize base strength (e.g., KCO vs. CsCO) to enhance boronate formation without decomposing the methoxycarbonyl group .

Q. What strategies can mitigate oxidative instability of this compound in biological assays?

- Methodological Answer : Oxidative degradation by reactive oxygen species (ROS) can be minimized by:

- Encapsulation : Formulate the compound in ROS-scavenging hydrogels (e.g., phenyl boronic acid-glucose complexes) to protect against HO .

- Diol complexation : Pre-complex the boronic acid with diols like pinacol (k = 12.1) to stabilize it in aqueous media, as shown in oxidation studies using H NMR monitoring .

Q. How can researchers detect and quantify trace impurities (e.g., des-amino or hydrolyzed derivatives) in this boronic acid?

- Methodological Answer :

- LC-MS/MS : Employ a validated method with a C18 column (2.1 × 100 mm, 1.8 μm) and mobile phase of 0.1% formic acid in acetonitrile/water (90:10). Use multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 195 → 137 for the parent ion, m/z 151 → 105 for des-amino impurities) .

- LOQ/LOD : Achieve limits of quantification (LOQ) <1 ppm by optimizing collision energy and dwell time .

Q. What computational tools predict the mutagenic potential of boronic acid impurities in drug development?

- Methodological Answer : Use in silico platforms like Derek Nexus or Leadscope to assess structural alerts (e.g., boronic acid moieties). For example, carboxy phenyl boronic acid may trigger "genotoxic impurity" flags due to electrophilic boron centers. Mitigate risks by controlling impurities to <1 ppm via rigorous LC-MS/MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.